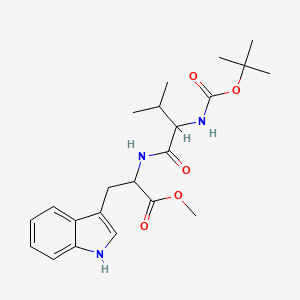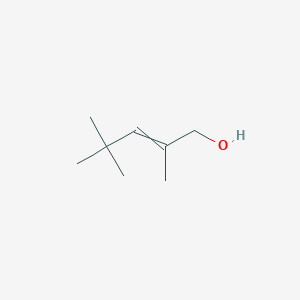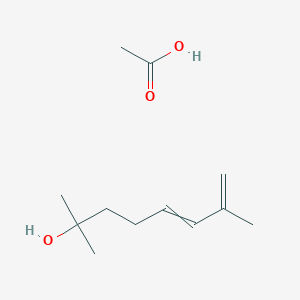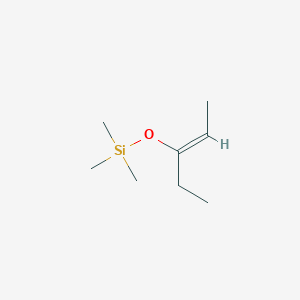
Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- typically involves multiple steps. One common method starts with the preparation of the chloroacetamide derivative, which undergoes intramolecular cyclization rearrangement when treated with ammonium . This process results in the formation of the desired benzenesulfonamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition, particularly carbonic anhydrase enzymes.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The primary mechanism of action for benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the metabolic processes of cancer cells, leading to reduced proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, 4-methyl-: This compound also inhibits carbonic anhydrase but has different substituents on the benzene ring.
Benzene sulfonamide pyrazole thio-oxadiazole hybrid: This compound has shown potential as an antimicrobial and antitubercular agent.
Uniqueness
What sets benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- apart is its specific structure, which allows for selective inhibition of carbonic anhydrase IX over other isozymes. This selectivity makes it a promising candidate for targeted cancer therapy .
Propiedades
Número CAS |
53066-86-7 |
|---|---|
Fórmula molecular |
C16H18N2O4S2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
4-[[2-(4-ethylsulfanylphenyl)-1-hydroxy-2-oxoethyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O4S2/c1-2-23-13-7-3-11(4-8-13)15(19)16(20)18-12-5-9-14(10-6-12)24(17,21)22/h3-10,16,18,20H,2H2,1H3,(H2,17,21,22) |
Clave InChI |
NEEZGSBBSQUEKB-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)

![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)


![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)




![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)


![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
